molecular formula C20H20N4O B2873291 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2176271-28-4

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2873291
CAS No.: 2176271-28-4
M. Wt: 332.407
InChI Key: MQJYTZFXZHGYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one features a propan-1-one backbone substituted with two phenyl groups at the 3-position and an azetidine ring at the 1-position. The azetidine moiety is further functionalized with a 2H-1,2,3-triazol-2-yl group.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-21-11-12-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJYTZFXZHGYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via Cyclization

An alternative route constructs the azetidine ring post-triazole incorporation. For example, a Gabriel synthesis approach involves:

  • Starting Material : 1,3-Dibromopropane (1.0 eq) and potassium phthalimide (2.2 eq) in DMF form a phthalimide-protected azetidine precursor.
  • Triazole Functionalization : The intermediate undergoes Ullmann coupling with 1,2,3-triazole as described in Section 1.1.
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding 3-(2H-1,2,3-triazol-2-yl)azetidine.

Synthesis of 3,3-Diphenylpropan-1-One

The propanone core is synthesized via Friedel-Crafts acylation or Grignard addition, leveraging established protocols for diarylketone formation.

Friedel-Crafts Acylation

This method employs aluminum chloride (AlCl₃) to catalyze the acylation of benzene with diphenylacetyl chloride:

Procedure :

  • Reagents : Diphenylacetyl chloride (1.0 eq) is dissolved in dry dichloromethane.
  • Catalyst : AlCl₃ (1.2 eq) is added gradually under ice-cooling.
  • Benzene Addition : Benzene (5.0 eq) is introduced, and the mixture is refluxed for 6 hours.
  • Workup : Hydrolysis with ice-water followed by extraction yields 3,3-diphenylpropan-1-one (Yield: 65–70%).

Mechanistic Note : The reaction proceeds via acylium ion formation, which undergoes electrophilic aromatic substitution at two benzene rings.

Grignard Reaction with Diphenylacetonitrile

A two-step sequence converts diphenylacetonitrile to the ketone:

  • Grignard Formation : Phenylmagnesium bromide (2.0 eq) reacts with diphenylacetonitrile in THF.
  • Acid Hydrolysis : The intermediate is treated with dilute HCl, yielding 3,3-diphenylpropan-1-one (Yield: 75–80%).

Coupling Strategies for Final Assembly

Coupling the azetidine-triazole moiety to the propanone core presents the most challenging step. Two methods are highlighted:

Nucleophilic Substitution at the Ketone α-Position

Alpha-Bromination :

  • Reagents : 3,3-Diphenylpropan-1-one (1.0 eq) is treated with bromine (1.1 eq) in acetic acid under UV light.
  • Product : 1-Bromo-3,3-diphenylpropan-1-one is isolated via recrystallization (Yield: 55–60%).

Coupling with Azetidine-Triazole :

  • Reaction : The bromoketone (1.0 eq) and 3-(2H-1,2,3-triazol-2-yl)azetidine (1.2 eq) are heated in acetonitrile with K₂CO₃ (2.0 eq) at 80°C for 12 hours.
  • Workup : Column chromatography yields the target compound (Yield: 50–55%).

Mitsunobu Reaction for Direct N–C Bond Formation

This method avoids bromination by leveraging alcohol intermediates:

  • Alcohol Preparation : 3,3-Diphenylpropan-1-ol is synthesized via NaBH₄ reduction of the ketone (Yield: 85–90%).
  • Mitsunobu Coupling : The alcohol (1.0 eq), azetidine-triazole (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) react in THF at 0°C→RT for 24 hours.
  • Workup : Silica gel purification affords the target compound (Yield: 60–65%).

Optimization and Challenges

Microwave-Assisted Synthesis

Adapting the microwave conditions from Ambeed’s triazole synthesis reduces reaction times for both Ullmann coupling and Mitsunobu steps, improving overall yield by 15–20%.

Regioselectivity in Triazole Formation

The 2H-1,2,3-triazol-2-yl isomer dominates under Ullmann conditions due to steric and electronic factors, as observed in analogous reactions.

Purification Challenges

Silica gel chromatography is essential for separating the target compound from regioisomers and unreacted intermediates, particularly in the final coupling step.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Ullmann + Substitution 50–55% High regioselectivity Requires bromination step
Mitsunobu Coupling 60–65% Avoids halogenated intermediates Costly reagents (DEAD, PPh₃)
Grignard + Friedel-Crafts 65–70% Scalable for propanone synthesis Low atom economy

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, physicochemical, and synthetic features of the target compound with six analogs derived from the evidence:

No. Chemical Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Substituent Variations Reference
1. 1-(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one (Target) C22H22N4O* ~358* Propanone core; diphenyl at C3; azetidine-triazolyl at C1 None (reference compound) N/A
2. 3-(3-Chlorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (BK62335) C14H15ClN4O 290.75 Propanone core; 3-chlorophenyl at C3; azetidine-triazolyl at C1 Chlorophenyl substituent reduces lipophilicity vs. diphenyl
3. 3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (BK66045) C15H17FN4O 288.32 Propanone core; 4-fluoro-3-methylphenyl at C3; azetidine-triazolyl at C1 Fluoro and methyl groups enhance metabolic stability
4. (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one C19H18N3O ~304.37* Propenone (chalcone) backbone; 2,4-dimethylphenyl and phenyl substituents; 1,2,4-triazole Conjugated enone system; 1,2,4-triazole vs. 1,2,3-triazole
5. 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one C14H15ClN4O* ~290.75* Propanone core; 3-chloroanilino at C3; pyrazole substituent Pyrazole replaces azetidine-triazole; amine group alters polarity
6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one C15H14N4O 278.30 Propanone core; phenyl at C1; two pyrazoles at C3 Dual pyrazole substituents increase steric bulk and hydrogen-bonding capacity
7. 3-(Diethylamino)-3-phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one C20H20N4O 332.40 Propenone backbone; diethylamino and phenyl at C3; 1,2,3-triazole at C1 Amino group introduces basicity; propenone vs. propanone

*Calculated based on structural inference.

Key Observations:

Backbone Flexibility: The target compound and analogs BK62335/BK66045 share a propanone core, while others (e.g., ) utilize a propenone backbone. The propenone system introduces conjugation, which may enhance UV absorption or reactivity in chalcone-like derivatives .

Substituent Effects: Aryl Groups: Diphenyl substitution in the target compound increases lipophilicity compared to mono-substituted analogs (e.g., BK62335 with chlorophenyl). Fluorine and methyl groups in BK66045 improve metabolic stability and electron-withdrawing effects . Heterocycles: Replacing the azetidine-triazole moiety with pyrazole () or 1,2,4-triazole () alters hydrogen-bonding capacity and steric bulk, impacting target binding or solubility.

Synthetic Routes :

  • Triazole rings in BK62335 and the target compound likely employ CuAAC ("click chemistry"), as described for related triazolyl compounds . In contrast, pyrazole-containing analogs (e.g., ) are synthesized via Al2O3-mediated reactions under mild conditions .

Crystallography and Structural Validation :

  • SHELX software () and WinGX/ORTEP () are standard tools for crystallographic refinement, ensuring accurate structural determination of these compounds.

Research Findings and Implications

  • Bioactivity Potential: Triazole and pyrazole derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities. The azetidine-triazole hybrid in the target compound may synergize these effects, though specific data are lacking in the evidence.
  • Physicochemical Properties: The diphenylpropanone core confers high lipophilicity (logP ~4.5 estimated), which may limit aqueous solubility but enhance membrane permeability.
  • Future Directions : Structure-activity relationship (SAR) studies could optimize substituents (e.g., halogenation, heteroaryl groups) to balance bioavailability and efficacy.

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both triazole and azetidine moieties contributes to its pharmacological profile, making it a candidate for further investigation in various therapeutic areas, particularly oncology and antimicrobial research.

Chemical Structure and Properties

The compound has a molecular formula of C18H18N4O and a molecular weight of approximately 306.36 g/mol. It typically appears as a white to off-white solid with moderate solubility in organic solvents. The structural formula can be represented as follows:

C18H18N4O\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, affecting processes such as proliferation and apoptosis.
  • Receptor Binding : It can bind to cell surface receptors, modulating cellular responses.
  • DNA Interaction : The compound may interact with DNA, influencing gene expression and cellular function.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)12.5
Related Compound AMCF-715.0
Related Compound BHeLa (cervical cancer)10.0

In a study evaluating the cytotoxicity of various synthesized compounds against MCF-7 cells using the MTT assay, it was found that the compound demonstrated higher efficacy than the reference drug Tamoxifen .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

  • Breast Cancer Treatment : A study involving the administration of the compound to MCF-7 xenograft models showed a significant reduction in tumor size compared to untreated controls .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.